molecular formula C8H7ClN4O B5196187 5-[(2-chlorophenoxy)methyl]-1H-tetrazole CAS No. 24896-25-1

5-[(2-chlorophenoxy)methyl]-1H-tetrazole

Cat. No. B5196187
CAS RN: 24896-25-1
M. Wt: 210.62 g/mol
InChI Key: QXXWYYZZLHSBJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including "5-[(2-chlorophenoxy)methyl]-1H-tetrazole," often involves the cyclization of nitriles under various conditions. A common method for synthesizing tetrazoles is through the [3+2] cycloaddition of azides with nitriles, a reaction that can be catalyzed by both metal and non-metal catalysts. This method allows for the introduction of various substituents, like the 2-chlorophenoxy group, providing a versatile approach to accessing a wide range of tetrazole derivatives with diverse functional groups (Roh, Vávrová, & Hrabálek, 2012).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by a planar tetrazole ring, which can engage in various intermolecular interactions due to its multiple nitrogen atoms. These interactions, including hydrogen bonding, significantly influence the compound's crystal packing and stability. X-ray crystallography studies have revealed that tetrazole rings are essentially planar, allowing for detailed analysis of their molecular geometry and structural conformations. For example, docking studies and crystal structure analysis of tetrazole derivatives provide insights into their potential interactions within biological systems, underscoring their relevance in drug design (Al-Hourani et al., 2015).

properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-3-1-2-4-7(6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXWYYZZLHSBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274800
Record name 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

24896-25-1
Record name 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24896-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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